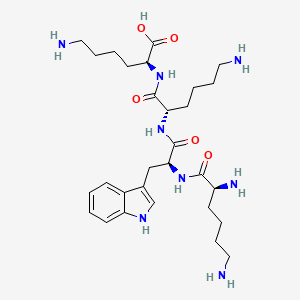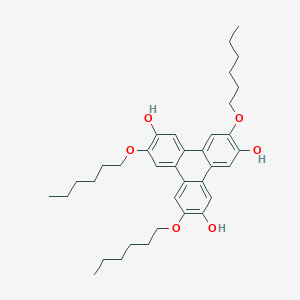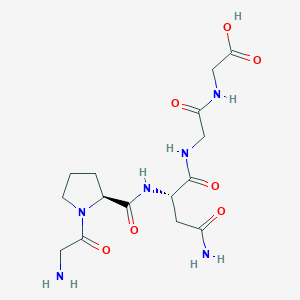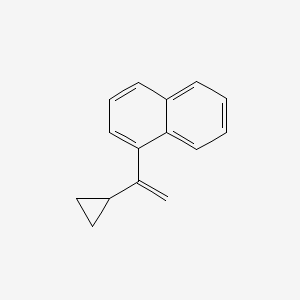![molecular formula C16H16N2O2 B14248050 2-[Di(prop-2-en-1-yl)amino]-6-phenyl-4H-1,3-oxazin-4-one CAS No. 185384-24-1](/img/structure/B14248050.png)
2-[Di(prop-2-en-1-yl)amino]-6-phenyl-4H-1,3-oxazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Di(prop-2-en-1-yl)amino]-6-phenyl-4H-1,3-oxazin-4-one is an organic compound that belongs to the class of oxazines. This compound is characterized by the presence of an oxazinone ring, which is a six-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound also features a phenyl group and a di(prop-2-en-1-yl)amino group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2-[Di(prop-2-en-1-yl)amino]-6-phenyl-4H-1,3-oxazin-4-one can be achieved through various synthetic routes. One common method involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone to form the oxazinone ring. The di(prop-2-en-1-yl)amino group can be introduced through a subsequent alkylation reaction using prop-2-en-1-yl halides under basic conditions. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.
Analyse Chemischer Reaktionen
2-[Di(prop-2-en-1-yl)amino]-6-phenyl-4H-1,3-oxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the di(prop-2-en-1-yl)amino group can be replaced by other nucleophiles under appropriate conditions.
Cycloaddition: The oxazinone ring can participate in cycloaddition reactions, forming various cyclic products.
Wissenschaftliche Forschungsanwendungen
2-[Di(prop-2-en-1-yl)amino]-6-phenyl-4H-1,3-oxazin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-[Di(prop-2-en-1-yl)amino]-6-phenyl-4H-1,3-oxazin-4-one involves its interaction with specific molecular targets and pathways. The oxazinone ring can interact with enzymes and receptors, modulating their activity. The di(prop-2-en-1-yl)amino group can form hydrogen bonds and hydrophobic interactions with target molecules, influencing their function. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
2-[Di(prop-2-en-1-yl)amino]-6-phenyl-4H-1,3-oxazin-4-one can be compared with other similar compounds, such as:
2-[Di(prop-2-yn-1-yl)amino]-6-phenyl-4H-1,3-oxazin-4-one: This compound features a prop-2-yn-1-yl group instead of a prop-2-en-1-yl group, which can lead to different chemical reactivity and biological activity.
2-[Di(prop-2-en-1-yl)amino]-6-methyl-4H-1,3-oxazin-4-one: The presence of a methyl group instead of a phenyl group can alter the compound’s properties and applications.
Eigenschaften
CAS-Nummer |
185384-24-1 |
|---|---|
Molekularformel |
C16H16N2O2 |
Molekulargewicht |
268.31 g/mol |
IUPAC-Name |
2-[bis(prop-2-enyl)amino]-6-phenyl-1,3-oxazin-4-one |
InChI |
InChI=1S/C16H16N2O2/c1-3-10-18(11-4-2)16-17-15(19)12-14(20-16)13-8-6-5-7-9-13/h3-9,12H,1-2,10-11H2 |
InChI-Schlüssel |
NIWJJUUYUCUKTO-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCN(CC=C)C1=NC(=O)C=C(O1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



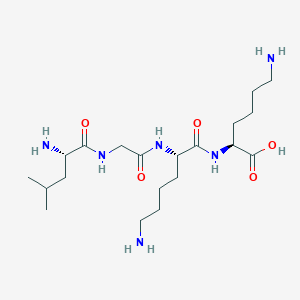
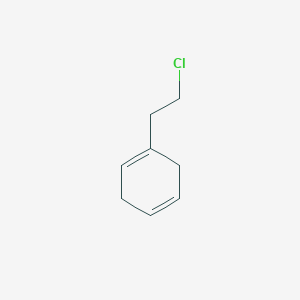
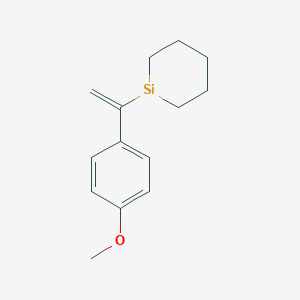

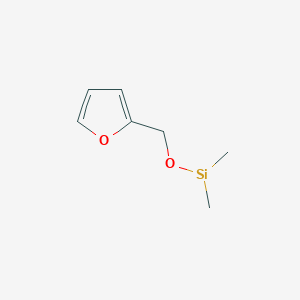
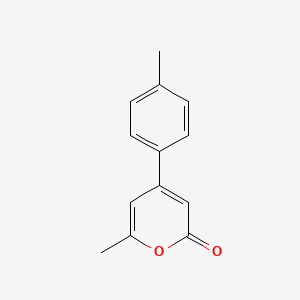
![1-Butanamine, 3-methyl-N-[(2S)-2-methylbutylidene]-](/img/structure/B14248015.png)
